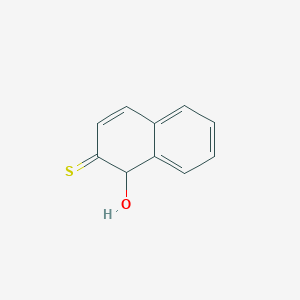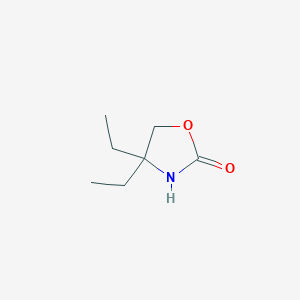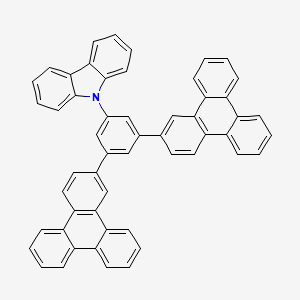
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with triphenylene groups, which contribute to its distinctive chemical behavior and potential utility in advanced material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole typically involves multi-step organic reactions. One common approach includes the Suzuki-Miyaura coupling reaction, where boronic acid derivatives are coupled with halogenated carbazole under palladium catalysis . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its structural stability.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action for 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole largely depends on its application. In the context of OLEDs, the compound acts as an electron transport material, facilitating the movement of electrons through the device. Its molecular structure allows for efficient electron mobility and stability under operational conditions.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the triphenylene groups, resulting in different electronic properties.
9-(3,5-Di(triphenylen-2-yl)phenyl)fluorene: Similar structure but with a fluorene core instead of carbazole.
Uniqueness
The presence of triphenylene groups in 9-(3,5-Di(triphenylen-2-yl)phenyl)-9H-carbazole imparts unique electronic properties, making it particularly suitable for applications in advanced materials like OLEDs. Its structural stability and electron transport capabilities distinguish it from other similar compounds.
Properties
Molecular Formula |
C54H33N |
|---|---|
Molecular Weight |
695.8 g/mol |
IUPAC Name |
9-[3,5-di(triphenylen-2-yl)phenyl]carbazole |
InChI |
InChI=1S/C54H33N/c1-3-17-43-39(13-1)41-15-5-7-19-45(41)51-32-34(25-27-47(43)51)36-29-37(31-38(30-36)55-53-23-11-9-21-49(53)50-22-10-12-24-54(50)55)35-26-28-48-44-18-4-2-14-40(44)42-16-6-8-20-46(42)52(48)33-35/h1-33H |
InChI Key |
KEJSBSWTDDGGGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=CC(=CC(=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C8=CC9=C(C=C8)C1=CC=CC=C1C1=CC=CC=C19)C1=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


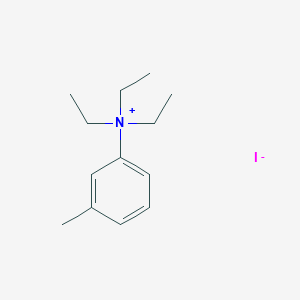
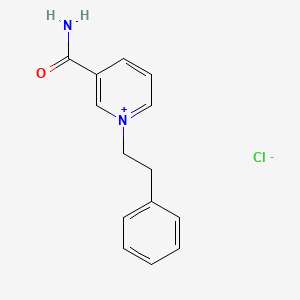
![[(1,1-Dimethoxy-2-methylpropan-2-yl)sulfanyl]benzene](/img/structure/B14132889.png)
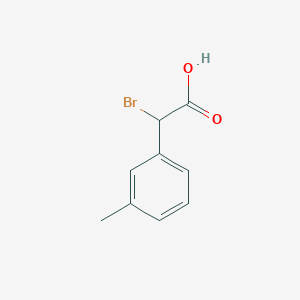
![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)
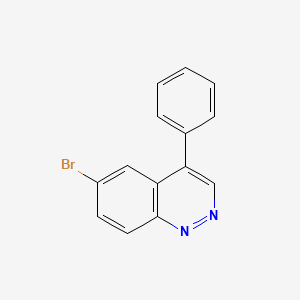
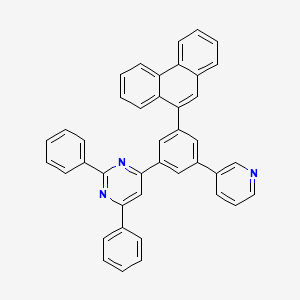
![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)
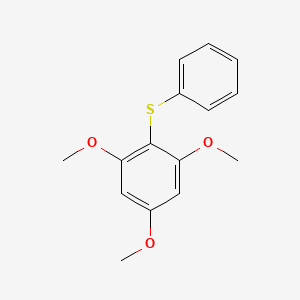
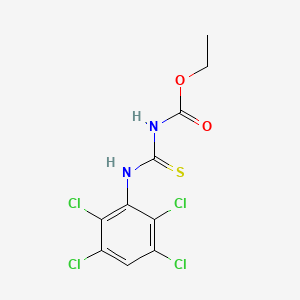
![Benzene, [3-(2-propenyloxy)-1-propynyl]-](/img/structure/B14132918.png)

